![molecular formula C13H13BrN2 B1525306 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine CAS No. 1220020-25-6](/img/structure/B1525306.png)
5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine
Overview
Description
5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, or 5-Bromo-3-MMP, is an organic compound that is used in a variety of scientific research applications. It is a white crystalline solid that is soluble in water and has a melting point of 107-108°C. 5-Bromo-3-MMP is an important intermediate in the synthesis of various compounds and can be used as a starting material for the synthesis of other compounds. The compound has a wide range of applications in the fields of chemistry, biology, and medicine.
Scientific Research Applications
Synthesis and Biological Studies :
- 5-Phenyl-2-pyridinamine, a compound structurally related to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, has been synthesized for biological studies due to its potential carcinogenic nature. This synthesis is crucial for making the compound available for biological and mutagenic studies (Stavenuiter et al., 1985).
Suzuki Cross-Coupling Reaction and Biological Activities :
- A study describes the use of palladium-catalyzed Suzuki cross-coupling reactions to synthesize novel pyridine derivatives from 5-bromo-2-methylpyridin-3-amine. These derivatives exhibited potential as chiral dopants for liquid crystals and showed biological activities like anti-thrombolytic and biofilm inhibition (Ahmad et al., 2017).
Synthesis of Pyrimidine Precursors for Rosuvastatin :
- The efficient synthesis of pyrimidine precursors used in the synthesis of rosuvastatin, a cholesterol-lowering medication, involves the use of derivatives related to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine (Šterk et al., 2012).
Antimicrobial and Antiviral Activities :
- Compounds structurally similar to 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine have shown antimicrobial activities and potential as inhibitors in viral replication, indicating their significance in pharmaceutical research (El-Lateef et al., 2015).
Fluorescence and Optical Properties :
- The spectroscopic characterization of similar compounds has been explored, focusing on fluorescence properties. This research is significant in the field of materials science and optical applications (Vural & Kara, 2017).
Catalysis and Synthetic Methods :
- Research on catalysis using palladium-Xantphos complexes for selective amination of polyhalopyridines, including derivatives of 5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine, has implications in organic synthesis (Ji, Li, & Bunnelle, 2003).
properties
IUPAC Name |
5-bromo-3-methyl-N-(4-methylphenyl)pyridin-2-amine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13BrN2/c1-9-3-5-12(6-4-9)16-13-10(2)7-11(14)8-15-13/h3-8H,1-2H3,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OSCBODZNSGMFJZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=NC=C(C=C2C)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13BrN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
277.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-3-methyl-N-(4-methylphenyl)-2-pyridinamine |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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